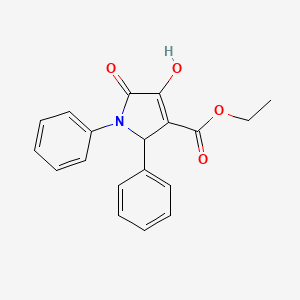

ethyl 4-hydroxy-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carboxylate

Description

Ethyl 4-hydroxy-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carboxylate (referred to here as Compound 6a) is a pyrrolone derivative synthesized via a β-cyclodextrin (β-CD)-catalyzed, one-pot, three-component reaction involving benzaldehyde, aniline, and dimethyl acetylenedicarboxylate (DMAD) in a water-ethanol solvent system . Its structure features a central dihydropyrrole ring with two phenyl substituents at positions 1 and 2, a hydroxyl group at position 4, a ketone at position 5, and an ethyl ester at position 2. Spectroscopic characterization (¹H-NMR and ¹³C-NMR) confirms its identity, with key signals such as the ethyl ester group (δ ~1.2–4.2 ppm in ¹H-NMR) and carbonyl carbons (δ ~160–170 ppm in ¹³C-NMR) .

Properties

Molecular Formula |

C19H17NO4 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

ethyl 4-hydroxy-5-oxo-1,2-diphenyl-2H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C19H17NO4/c1-2-24-19(23)15-16(13-9-5-3-6-10-13)20(18(22)17(15)21)14-11-7-4-8-12-14/h3-12,16,21H,2H2,1H3 |

InChI Key |

NHWAAZXZONZXPH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of aniline, diethyl acetylenedicarboxylate, and an aldehyde in the presence of a catalyst such as citric acid. The reaction is carried out in ethanol under reflux conditions for a specified period, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have focused on the synthesis of derivatives of pyrrole compounds, including ethyl 4-hydroxy-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, to evaluate their antimicrobial properties. For instance, research has shown that modifications to the pyrrole structure can enhance antimicrobial activity against various bacterial and fungal pathogens. The synthesized compounds were screened for their efficacy in inhibiting microbial growth, demonstrating significant potential as antimicrobial agents .

Case Study: Antimicrobial Screening

In one study, derivatives of pyrrole were synthesized and tested for their antibacterial and antifungal activities. The results indicated that certain derivatives exhibited zones of inhibition against common pathogens, suggesting that this compound could serve as a lead compound for further development in antimicrobial therapies .

2. Anti-inflammatory Properties

Pyrrole derivatives have also been investigated for their anti-inflammatory effects. The mechanism often involves the modulation of inflammatory pathways and cytokine production. This compound may exhibit similar properties due to its structural characteristics that allow interaction with biological targets involved in inflammation.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. These synthetic pathways can lead to a variety of derivatives with enhanced biological activities.

Synthesis Overview:

- Cyclization Reaction : Initial formation of the pyrrole ring through cyclization reactions.

- Functionalization : Introduction of various substituents to enhance pharmacological properties.

- Screening : Evaluation of synthesized compounds for biological activity.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations in the Ester Group

Methyl vs. Ethyl Esters

- Methyl 4-hydroxy-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carboxylate (Compound 4a) :

The methyl ester analog differs only in the ester group (CH₃ vs. C₂H₅). In ¹H-NMR, the methyl singlet appears at δ 3.562 ppm, compared to the ethyl group’s characteristic triplet (δ ~1.2 ppm, CH₃) and quartet (δ ~4.2 ppm, CH₂) in Compound 6a . The ¹³C-NMR shows a methyl carbon at δ 51.570 ppm for 4a , while 6a exhibits ethyl carbons at δ ~14 (CH₃) and ~60–62 (CH₂). The ethyl group’s bulkiness may slightly reduce reaction yields in β-CD-catalyzed syntheses due to steric hindrance .

Variations in Aromatic Substituents

Methyl 4-hydroxy-5-oxo-2-phenyl-1-(1H-tetrazol-5-yl)-2,5-dihydro-1H-pyrrole-3-carboxylate (Compound 5d) :

Replacing one phenyl group with a tetrazolyl substituent introduces significant electronic changes. The ¹H-NMR of 5d shows a downfield-shifted proton at δ 12.232 ppm (OH), compared to δ 11.746 ppm in 4a , indicating stronger hydrogen bonding with the electron-deficient tetrazolyl group. The ¹³C-NMR reveals a quaternary carbon at δ 148.604 ppm, absent in 6a , due to the tetrazolyl ring’s electron-withdrawing nature .Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate (Compound 6e) :

The 4-methoxyphenyl substituent in 6e enhances electron density on the pyrrole ring compared to 6a . The methoxy group’s ¹H-NMR signal (δ ~3.8 ppm) and its para-substitution pattern influence reaction regioselectivity during synthesis .

Heterocyclic and Functionalized Derivatives

- Its mass spectrometry (HRMS-ESI: m/z 385.1197 [M+H]⁺) and HPLC purity (97%) highlight its stability, contrasting with the simpler 6a .

- Ethyl (5E)-5-[[2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate (Compound 8a): The trifluoromethylphenyl group in 8a introduces strong electron-withdrawing effects, altering the pyrrole’s electronic landscape.

Comparative Data Table

Key Findings and Implications

Electronic Effects : Electron-withdrawing groups (e.g., tetrazolyl, trifluoromethyl) downfield-shift hydroxyl protons in ¹H-NMR and alter carbonyl carbon environments in ¹³C-NMR .

Steric Considerations : Ethyl esters (e.g., 6a ) may reduce catalytic efficiency in β-CD-mediated reactions compared to methyl esters (e.g., 4a ) due to increased steric bulk .

Synthetic Flexibility : The β-CD-catalyzed method is versatile for generating diverse pyrrolone derivatives, but substituent choice dictates reaction conditions (e.g., Pd-C for hydrogenation in 8a ) .

Biological Activity

Ethyl 4-hydroxy-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carboxylate (CAS No. 131189-25-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, antibacterial, and anticancer properties, supported by relevant research findings and case studies.

- Molecular Formula : C19H17NO4

- Molecular Weight : 323.34 g/mol

- Purity : Typically ≥95%

The compound features a pyrrole ring structure that is known for various biological activities attributed to its ability to interact with biological macromolecules.

Antioxidant Activity

Antioxidant activity is one of the prominent biological functions associated with this compound. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly used to evaluate this property.

Research Findings

A study reported that derivatives of pyrrole exhibited significant DPPH radical scavenging activity. The introduction of specific substituents on the pyrrole ring enhanced antioxidant properties compared to standard antioxidants like ascorbic acid . In particular, compounds with carboxylic moieties demonstrated stronger reducing properties, indicating potential applications in preventing oxidative stress-related diseases.

Antibacterial Activity

Pyrrole derivatives have been explored for their antibacterial properties against a range of pathogens. This compound has shown promise in this area.

Case Studies

- Staphylococcus aureus : In vitro studies indicated that certain pyrrole derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values significantly lower than conventional antibiotics like vancomycin .

- Escherichia coli : Other derivatives demonstrated varying degrees of effectiveness against E. coli, suggesting a broad spectrum of antibacterial activity that warrants further investigation into structure–activity relationships.

Anticancer Activity

Emerging research indicates potential anticancer properties of pyrrole derivatives. This compound has been evaluated for its cytotoxic effects on cancer cell lines.

Research Findings

A recent study highlighted that certain pyrrole compounds induced apoptosis in various cancer cell lines through the activation of caspases and modulation of cell cycle regulators . The compound's ability to inhibit tumor growth in preclinical models has been noted, emphasizing its potential as a chemotherapeutic agent.

Q & A

Q. What are the standard synthetic methodologies for preparing ethyl 4-hydroxy-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carboxylate?

The compound is typically synthesized via one-pot, three-component reactions involving aniline derivatives, aldehydes, and activated carbonyl compounds (e.g., diethyl acetylenedicarboxylate). Green catalysts like β-cyclodextrin or malic acid in ethanol are employed to enhance reaction efficiency. For example:

- Procedure : Mix equimolar amounts of aniline, diethyl acetylenedicarboxylate, and an aldehyde (e.g., 4-methoxybenzaldehyde) in ethanol. Add 10 mol% malic acid as a catalyst, reflux for 2–3 hours, and isolate the product via filtration .

- Yield Optimization : Ethanol is preferred for its green solvent properties, and reaction completion is monitored by TLC. Typical yields range from 80% to 88% .

Q. How is the structure of this compound validated post-synthesis?

Structural confirmation involves a combination of spectroscopic and crystallographic techniques:

- NMR Analysis : -NMR (DMSO-) shows characteristic peaks: δ 1.028 ppm (ethyl CH), 5.876 ppm (pyrrole CH), and aromatic protons at 7.025–7.555 ppm. -NMR confirms carbonyl (166–170 ppm) and ester (58–61 ppm) groups .

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths and angles. For instance, the pyrrolidinone ring exhibits planarity with C=O bonds averaging 1.22 Å .

Q. What are the key spectral characteristics for identifying this compound?

- FT-IR : Strong absorption bands at ~3250 cm (O-H stretch), 1710 cm (ester C=O), and 1458 cm (aromatic C=C) .

- UV-Vis : Absorbs at λ ~270–290 nm due to conjugated π-systems in the pyrrolidinone and aromatic rings .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of this compound’s electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular electrostatic potentials (MEPs) and frontier orbitals. Key findings include:

Q. How are crystallographic data contradictions resolved during refinement?

Discrepancies in anisotropic displacement parameters or occupancy factors are addressed via:

- SHELXL Constraints : Apply ISOR or DELU restraints to thermal parameters for disordered atoms.

- Validation Tools : Use PLATON to check for missed symmetry (e.g., twinning) or CCDC Mercury for packing analysis .

- Case Study : A structure with R = 0.054 required iterative refinement of a disordered ethyl group using PART instructions in SHELXL .

Q. What mechanistic insights explain the regioselectivity of its synthesis?

The reaction proceeds via a tandem Knoevenagel-Michael-cyclization mechanism:

Knoevenagel Condensation : Aldehyde and activated carbonyl form an α,β-unsaturated intermediate.

Michael Addition : Aniline attacks the α-carbon, followed by cyclization to form the pyrrolidinone ring.

Catalyst Role : Hydrogen-bonding interactions from malic acid lower the activation energy of the cyclization step .

Q. How can reaction conditions be optimized for enantioselective synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.